Mephenytoin-13C,d3

Stable Isotope Labeling Mass Spectrometry Internal Standard

In LC-MS/MS mephenytoin quantification, deuterium-only internal standards exhibit chromatographic retention time shifts that compromise matrix effect correction. Mephenytoin-13C,d3 resolves this through dual 13C and deuterium labeling: • +4 Da mass shift minimizes isotopic cross-talk with the native analyte • 13C label ensures co-elution with unlabeled mephenytoin, effectively correcting ion suppression/enhancement from phospholipids and other matrix components • Validated for plasma, serum, urine, and complex matrices including human liver microsomes and hepatocyte cultures Critical for CYP2C19 phenotyping, DDI assessment, pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Supplied with comprehensive CoA; ≥98% purity, isotopic enrichment 99% 13C, 98% 2H.

Molecular Formula C12H14N2O2
Molecular Weight 222.26 g/mol
Cat. No. B12371145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenytoin-13C,d3
Molecular FormulaC12H14N2O2
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2+1D3
InChIKeyGMHKMTDVRCWUDX-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mephenytoin-13C,d3: Dual-Labeled Internal Standard for LC-MS


5-Ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione, also known as Mephenytoin-13C,d3 or [13C,2H3]-Mephenytoin (CAS 1261398-53-1), is a dual stable isotope-labeled analog of the anticonvulsant drug mephenytoin . It incorporates both three deuterium atoms (2H3) at the N-methyl position and a carbon-13 (13C) label, yielding a molecular mass of 222.26 g/mol . This compound serves as a specialized internal standard (IS) for the quantitative analysis of mephenytoin via liquid chromatography-mass spectrometry (LC-MS/MS) .

Why Deuterium-Only Analogs Fall Short


Generic substitution of this compound with a deuterium-only labeled analog (e.g., Mephenytoin-d3) or an unlabeled analog is analytically invalid. In LC-MS/MS quantification, deuterium-labeled ISs can exhibit chromatographic retention time shifts relative to the native analyte due to isotopic effects on physicochemical properties, which may reduce their ability to correct for ion suppression/enhancement from co-eluting matrix components [1]. The incorporation of a 13C label, as in this compound, yields an IS that more closely mimics the chromatographic behavior of the unlabeled analyte, thereby providing superior compensation for matrix effects and enabling more accurate quantification [1]. Furthermore, the dual labeling ensures a distinct mass shift (+4 Da) that minimizes isotopic cross-talk with the native analyte .

Mephenytoin-13C,d3: Quantitative Differentiation Evidence


Dual Isotopic Enrichment Advantage

This compound is certified with dual isotopic enrichment: 99% 13C and 98% 2H . In contrast, the deuterium-only labeled analog, [2H3]-Mephenytoin (Mephenytoin-d3), is certified with only 98% 2H isotopic enrichment . The higher combined isotopic purity of the target compound ensures a lower background of unlabeled or partially labeled species, which reduces interference and improves the lower limit of quantification (LLOQ) in LC-MS/MS methods .

Stable Isotope Labeling Mass Spectrometry Internal Standard

Enhanced Mass Shift Reduces Cross-Talk

The target compound provides a molecular mass of 222.26 g/mol , resulting in a +4 Da mass shift relative to unlabeled mephenytoin (MW 218.25 g/mol). The deuterium-only analog, Mephenytoin-d3, provides a +3 Da mass shift (MW 221.27 g/mol) . In LC-MS/MS, the larger mass difference offered by the dual-labeled compound reduces the potential for isotopic cross-talk from the M+3 isotopic peak of the native analyte, particularly when high concentrations of unlabeled mephenytoin are present in samples [1].

LC-MS/MS Quantitative Bioanalysis Isotopic Interference

Superior Ion Suppression Correction

Studies comparing 13C-labeled internal standards to deuterium-labeled internal standards have demonstrated that 13C-labeled ISs co-elute more closely with the native analyte and provide improved correction for ion suppression effects in UPLC-MS/MS [1]. Specifically, in the analysis of amphetamine and methamphetamine, the use of 13C-labeled ISs resulted in better compensation for matrix effects compared to 2H-labeled ISs, which exhibited slight chromatographic separation [1]. While direct data for this specific mephenytoin analog are not published, this class-level evidence supports the expectation that the 13C,d3 dual label will outperform deuterium-only analogs in mitigating ion suppression in biological matrices [1].

Matrix Effects Ion Suppression UPLC-MS/MS

Mephenytoin-13C,d3: High-Value Applications


LC-MS/MS Quantification in Biological Matrices

This compound serves as the optimal internal standard for the LC-MS/MS quantification of mephenytoin in plasma, serum, and urine samples. Its dual-labeling ensures a +4 Da mass shift that minimizes isotopic interference, while the 13C label promotes co-elution with unlabeled mephenytoin, thereby effectively correcting for ion suppression/enhancement caused by phospholipids and other matrix components [1]. This is critical for achieving accurate and reproducible results in pharmacokinetic studies and therapeutic drug monitoring [1].

CYP2C19 Phenotyping and DDI Studies

Mephenytoin is a well-established probe substrate for the cytochrome P450 enzyme CYP2C19. Accurate quantification of the parent drug and its metabolite, 4'-hydroxymephenytoin, is essential for phenotyping individuals and assessing potential DDIs . The use of this dual-labeled IS enhances the reliability of these measurements, particularly in complex incubation matrices such as human liver microsomes or hepatocyte cultures, where matrix effects are prevalent [1].

Forensic Toxicology and Clinical Research

In forensic toxicology and clinical research, the unambiguous identification and precise quantification of mephenytoin are paramount. The dual isotopic signature (13C and 2H3) of this compound provides a unique mass spectrometric fingerprint that facilitates definitive identification and quantification, even in the presence of structurally similar compounds or complex biological backgrounds . This is particularly valuable in cases involving unknown exposure or overdose .

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